molecular formula C10H16O B1222461 3,7-Dimethyloct-6-en-1-yn-3-ol CAS No. 29171-20-8

3,7-Dimethyloct-6-en-1-yn-3-ol

Cat. No. B1222461
CAS RN: 29171-20-8
M. Wt: 152.23 g/mol
InChI Key: YWTIDNZYLFTNQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves sophisticated chemical procedures aiming for high selectivity and yield. For example, the selective hydrogenation of the triple bond in similar structures to a double bond demonstrates the synthetic approach to modify the unsaturation level, impacting the compound's reactivity and applications in industries such as perfumery and pharmaceuticals (Matveeva, Sul'man, & Ankudinova, 2005).

Molecular Structure Analysis

The study of supramolecular structures constructed from related compounds reveals insights into the molecular-electronic structure polarization, which is crucial for understanding the compound's interaction with other molecules. For instance, the analysis of hydrogen bonding patterns and molecular packing in aminopyrimidine structures can significantly contribute to nucleic acid structure and function research (Cheng, Chen, Liu, Wu, & Guo, 2011).

Chemical Reactions and Properties

Chemical reactions involving 3,7-Dimethyloct-6-en-1-yn-3-ol or related compounds are diverse. For example, manganese(III)-induced radical additions demonstrate the reactivity of similar compounds with organic radicals, leading to various product formations depending on the reacting radical's nature (Mcquillin & Wood, 1976). These reactions are fundamental for synthesizing complex molecules with potential applications in medicinal chemistry and materials science.

Scientific Research Applications

Selective Hydrogenation

A study conducted by Semagina et al. (2004) investigated the selective hydrogenation of dehydrolinalool (3,7-dimethyloct-6-ene-1-yne-3-ol, DHL) to linalool (a fragrant substance) using Pd nanoparticles. This process was optimized by adjusting the solvent composition and pH, achieving high selectivity under specific conditions. The research highlighted the impact of micelle characteristics and the modification of Pd nanoparticle surfaces on catalytic properties, demonstrating a sophisticated approach to enhancing reaction selectivity in organic synthesis Semagina et al., 2004.

Reaction with Organic Radicals

McQuillin and Wood (1976) explored the reactions of 3,7-dimethylocta-1,6-diene with organic radicals generated by manganese(III) acetate. This study provided insights into the reactivity of the compound with different addends, revealing the preferential reaction sites and the potential for synthesizing cyclopentane derivatives through radical additions McQuillin & Wood, 1976.

Catalytic Oxidation and Hydroformylation

Another study by McQuillin and Parker (1975) discussed the catalytic oxidation and hydroformylation of 3,7-dimethylocta-1,6-diene and related compounds using rhodium(III) and thallium(III). The research showed that these processes lead to the production of methyl ketones and cyclopentane derivatives, offering a pathway for chemical synthesis with industrial relevance McQuillin & Parker, 1975.

Liquid-Crystalline Derivatives

Chin et al. (1987) synthesized liquid-crystalline derivatives of S-β-citronellol, initially hydrogenated from 3,7-dimethyloctan-1-ol. These derivatives exhibited ferroelectric smectic phases, contributing to the development of materials with specific electro-optical properties, demonstrating the compound's versatility in material science Chin et al., 1987.

Safety And Hazards

The safety symbol for 3,7-Dimethyl-6-octen-1-yn-3-ol is GHS07 . The hazard statements are H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . The toxicity is mouse,LD50,intraperitoneal,200mg/kg (200mg/kg),BEHAVIORAL: ATAXIABEHAVIORAL: SOMNOLENCE (GENERAL DEPRESSED ACTIVITY)LUNGS, THORAX, OR RESPIRATION: DYSPNEA .

Future Directions

3,7-Dimethyl-6-octen-1-yn-3-ol has high added value and is a fine chemical product with broad market prospects . It is mainly used to synthesize a series of perfumes such as linalool, nerolidol, citral and ionone, which are also important intermediates for the synthesis of vitamin A, E and K .

properties

IUPAC Name

3,7-dimethyloct-6-en-1-yn-3-ol
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InChI

InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h1,7,11H,6,8H2,2-4H3
Source PubChem
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InChI Key

YWTIDNZYLFTNQQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C#C)O)C
Source PubChem
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Molecular Formula

C10H16O
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DSSTOX Substance ID

DTXSID6057588
Record name Dehydrolinalool
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Molecular Weight

152.23 g/mol
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Physical Description

Colorless to light yellow liquid with a floral odor; [MSDSonline]
Record name 2-Dehydrolinalool
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Boiling Point

198.00 to 199.00 °C. @ 760.00 mm Hg
Record name (E)-3,7-Dimethyl-1,5,7-octatrien-3-ol
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Flash Point

85 °C
Record name 2-Dehydrolinalool
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Vapor Pressure

8.34 [mmHg]
Record name 2-Dehydrolinalool
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Product Name

3,7-Dimethyloct-6-en-1-yn-3-ol

CAS RN

29171-20-8
Record name Dehydrolinalool
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Record name 6-Octen-1-yn-3-ol, 3,7-dimethyl-
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Record name 3,7-dimethyloct-6-en-1-yn-3-ol
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Record name DEHYDROLINALOOL, (±)-
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Record name (E)-3,7-Dimethyl-1,5,7-octatrien-3-ol
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Melting Point

-58.00 to -56.00 °C. @ 760.00 mm Hg
Record name (E)-3,7-Dimethyl-1,5,7-octatrien-3-ol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of 28 g of 2,3,6-trimethyl-cyclohexanone and 27 g of the isomer mixture consisting of 2,6-dimethyl-oct-2,5-dien-7-yne and 2-methyl-6-methylene-oct-2-en-7-yne, obtained by elimination of water from 2-dehydrolinalool, is added dropwise to a suspension of 35 g of KOH in 200 ml of toluene at 0° C. The reaction mixture is then kept for 6 hours at 0° C, whilst being stirred, after which water is added and the organic phase formed is dried and concentrated. Subsequent fractional distillation gives 12.3 g of unconverted trimethylcyclohexanone and 12 g of a mixture of 2,3,6-trimethyl-1-(3',7'-dimethyl-oct-1'-yn-3',6'-dien-1'-yl)-cyclohexanol and 2,3,6-trimethyl-1-(7'-methyl-3'-methylene-oct-1'-yn-6'-en-1'-yl)-cyclohexanol of boiling point 125°-127° C/0.4 mm Hg as a viscous oil. This corresponds to a yield of 39%, based on ketone converted. Fragrance note: faintly floral, spicy, minty.
Quantity
28 g
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reactant
Reaction Step One
[Compound]
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isomer mixture
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27 g
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reactant
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2,6-dimethyl-oct-2,5-dien-7-yne
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2-methyl-6-methylene-oct-2-en-7-yne
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Synthesis routes and methods II

Procedure details

The invention's composition of matter, and the (Z)-4,8-dimethyl-2,7-nonadien-4-ol essentially pure, can be prepared according to several methods. As reported in the experimental part, one possibility is the addition of prop-1-yn-1-yl Grignard such as prop-1-yn-1-yl magnesium bromide to 6-methyl-5-hepten-2-one. The triple bond of 4-8-dimethylnon-7-en-2-yn-4-ol obtained is then reduced under appropriate conditions in to order to provide selectively (Z)-4,8-dimethyl-2,7-nonadien-4-ol (e.g. Lindlar catalyst). The same intermediate could also be synthesized by the addition of propyne (or allene) to 6-methyl-5-hepten-2-one under basic conditions as described in DE2228333. Another approach starting from the same starting material as above passes through the acetylene addition providing the 3,7-dimethyloct-6-en-1-yn-3-ol then the methylation of the triple bond and finally, as previously described, the stereoselective hydrogenation of the triple bond (e.g. Lindlar catalyst) leading to (Z)-4,8-dimethyl-2,7-nonadien-4-ol. The addition of acetylene or ethynyl Grignard to 6-methyl-5-hepten-2-one is well documented (as non limited literatures: WO 20075025 or J. Am. Chem. Soc. 2002, 124 (18), 5025). A more direct alternative already reported in the literature (U.S. Pat. No. 2,838,576, DE 1005952, Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences 1955, 240, 631) is the addition of the prop-1-en-1-yl Grignard to 6-methyl-5-hepten-2-one.
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
CJ Davis, TE Hurst, AM Jacob… - The Journal of Organic …, 2005 - ACS Publications
The naturally occurring 1,4-benzoquinones 2-methoxy-6-propyl-1,4-benzoquinone (1), 2-methoxy-6-pentyl-1,4-benzoquinone (primin 2), 2-methoxy-6-pentadecyl-1,4-benzoquinone (3)…
Number of citations: 69 pubs.acs.org
BM Nestl, C Geinitz, S Popa, S Rizek… - Nature chemical …, 2017 - nature.com
The asymmetric dehydration of alcohols is an important process for the direct synthesis of alkenes. We report the structure and substrate specificity of the bifunctional linalool …
Number of citations: 35 www.nature.com
S Serra, D De Simeis - Catalysts, 2018 - mdpi.com
The enantiomeric forms of the alcohol (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol are potential chiral building blocks for the stereoselective synthesis of different natural terpenes. …
Number of citations: 13 www.mdpi.com
RL Snowden - Chemistry & Biodiversity, 2008 - Wiley Online Library
Using a novel, acid‐mediated cyclization methodology, a direct access to Cetalox ® ((±)‐1; a commercially important ambergris‐type odorant) and various structurally related didehydro (…
Number of citations: 19 onlinelibrary.wiley.com
H Wei, M Schlosser - Chemistry–A European Journal, 1998 - Wiley Online Library
3‐Hydroxy‐1‐alkynes can be readily converted into 2‐alkenals by a three‐step protocol consisting of the preparation of 2‐propynyl ethylene glycol monoethers, their base‐catalyzed …
RL Snowden, S Linder - Helvetica chimica acta, 2006 - Wiley Online Library
Abstract Treatment of the acyclic tetraenols (E)‐ and (Z)‐2 with an excess of ClSO 3 H in 2‐nitropropane at − 80 stereoselectively afforded in 30 and 43% yield, respectively, …
Number of citations: 5 onlinelibrary.wiley.com
PBSDJ Lugtenburg - Molecules, 2010 - mdpi.com
The role of vitamin A and its metabolites in the life processes starting with the historical background and its up to date information is discussed in the introduction. Also the role of 11Z-…
Number of citations: 17 www.mdpi.com
PBS Dawadi - S nthesis and use of stable …, 1825 - scholarlypublications …
The role of vitamin A and its metabolites in the life processes starting with the historical background and its up to date information is discussed in the introduction. Also the role of 11Z-…
Y Liu, J Liu, Y Zhang - BioMed research international, 2019 - hindawi.com
Zingiber officinale Roscoe is commonly used in food and pharmaceutical products but can also be used in cosmetics and daily necessities. In recent years, many scholars have studied …
Number of citations: 117 www.hindawi.com
JH Tatlock - The Journal of Organic Chemistry, 1995 - ACS Publications
Considering the versatility of alkynes in organic syn-thesis, in particular the reaction of lithioethoxyacetylene (1) with electrophiles, 3 it was envisaged that a clean and efficient oxidation …
Number of citations: 38 pubs.acs.org

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